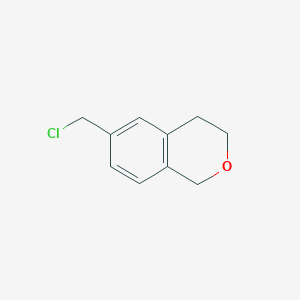

6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran

Description

Properties

IUPAC Name |

6-(chloromethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHXSPWQVXRVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran can be achieved through several methods. One common method involves the chloromethylation of 3,4-dihydro-2H-1-benzopyran. This reaction typically uses chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3) under mild conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the benzopyran to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemistry

In the realm of chemistry, 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran is primarily used as an intermediate in the synthesis of various heterocyclic compounds. It acts as a building block for more complex molecules, facilitating the development of new chemical entities with tailored properties for specific applications.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Chloromethylation | Introduction of chloromethyl group | Chloromethyl methyl ether |

| Nucleophilic Substitution | Formation of derivatives with nucleophiles | Various amines and alcohols |

| Cyclization | Formation of cyclic compounds | Lewis acid catalysts |

Biology

The compound has garnered attention for its potential biological activities. Studies have indicated that it exhibits antimicrobial and anticancer properties. For example, research has shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines, including breast cancer .

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of derivatives synthesized from this compound, molecular docking studies revealed effective binding to breast cancer target proteins. The compounds showed promising results in inhibiting cell proliferation in vitro, particularly against the MCF-7 breast cancer cell line .

Medicine

Research continues into the therapeutic applications of this compound. Its derivatives are being investigated for their potential use in treating inflammatory diseases and various cancers. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at conditions such as arthritis and other inflammatory disorders .

Table 2: Potential Medical Applications

| Application Area | Description | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Treatment of inflammatory diseases | |

| Antimicrobial | Activity against bacterial infections |

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity allows it to be modified into various industrial products, including dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects through the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran and related compounds:

Biological Activity

6-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzopyran ring structure with a chloromethyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 182.63 g/mol. The presence of the chloromethyl group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : The compound demonstrated notable inhibition rates, suggesting potential as an antimicrobial agent in treating infections caused by this bacterium.

- Escherichia coli : It also showed effectiveness against this common pathogen, although the specific inhibition rates varied across studies.

The minimum inhibitory concentration (MIC) values for these activities ranged from 1 to 4 µg/mL in various tests, indicating strong antimicrobial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity . A study focused on derivatives of this compound assessed their effects on breast cancer cell lines (MCF-7). Key findings include:

- Cell Proliferation Inhibition : Several derivatives demonstrated significant cytotoxic effects against MCF-7 cells, with IC50 values indicating effective dose ranges for therapeutic application.

- Molecular Docking Studies : These studies revealed that the compound binds effectively to multiple cancer-related protein targets, suggesting mechanisms through which it may inhibit tumor growth .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzopyran Ring : Initial reactions create the benzopyran structure through cyclization processes involving appropriate precursors.

- Chloromethylation : The introduction of the chloromethyl group is achieved via electrophilic substitution reactions using chloromethyl methyl ether or similar reagents.

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-(chloromethyl)-3,4-dihydro-1H-2-benzopyran?

- Methodological Answer : A common approach involves cyclization of epoxy ketones using triphenylphosphine (PPh₃) or triphenylphosphine oxide (Ph₃PO) as catalysts. For example, cyclization of intermediates like tert-butyl(2-(6-(chloromethyl)-2-methoxytetrahydro-2H-pyran-2-yl)ethoxy)diphenylsilane can yield the target compound under controlled conditions (e.g., reflux in THF with NaH). Key steps include protecting group strategies and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- HRMS (ESI-TOF) : Confirm molecular weight and fragmentation patterns (e.g., observed m/z 259.18261 for [M – MeOH + H⁺] vs. calculated 259.18232) .

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~740 cm⁻¹, carbonyl vibrations) .

- NMR : Assign stereochemistry and substituents (e.g., ¹H/¹³C NMR for chloromethyl group and dihydrobenzopyran backbone) .

Q. What are the critical physical properties for experimental handling?

- Data-Driven Answer :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.1852 g/mol (analogous) | |

| Boiling Point | ~215.6°C (estimated) | |

| Density | 1.072 g/cm³ (analogous) |

- Handling Notes : Hygroscopicity and thermal stability require inert atmospheres (N₂/Ar) and low-temperature storage .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in spectral data?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates vibrational frequencies, which can be compared to experimental IR/NMR data. For example, discrepancies in carbonyl stretching frequencies (1722 cm⁻¹ observed vs. DFT-predicted) may arise from solvent effects or conformational flexibility. Basis sets like B3LYP/6-311+G(d,p) are recommended .

Q. What strategies address low yields in cyclization reactions involving chloromethyl intermediates?

- Methodlingical Answer :

- Catalyst Optimization : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

- Temperature Control : Gradual heating (e.g., 60°C → reflux) minimizes decomposition of sensitive intermediates .

Q. How do steric and electronic factors influence the stability of this compound derivatives?

- Mechanistic Analysis :

- Steric Effects : Bulky substituents at the chloromethyl position hinder nucleophilic attacks, enhancing stability .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) destabilize the benzopyran ring via conjugation, while electron-donating groups (e.g., methoxy) increase resonance stabilization .

Contradiction Analysis

Q. How to reconcile variations in reported melting points for similar dihydrobenzopyrans?

- Critical Evaluation : Differences may arise from polymorphism, impurities, or measurement techniques. For example, NIST reports 3,4-dihydro-2H-1-benzopyran-2-one melting at 25°C , while other sources cite higher values due to crystalline vs. amorphous forms. Validate purity via DSC or XRD .

Experimental Design Considerations

Q. What are best practices for synthesizing analogs with modified substituents?

- Methodological Framework :

Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield reactive sites during chloromethyl introduction .

Post-Functionalization : Employ Suzuki-Miyaura coupling for aryl substitutions or click chemistry for azide-alkyne cycloadditions.

Purification : Combine flash chromatography (silica gel) with preparative HPLC for high-purity isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.